molecular formula C15H13N5OS B10994475 N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10994475
M. Wt: 311.4 g/mol
InChI Key: DEOLXYFWAKSLAS-UHFFFAOYSA-N
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Description

This compound features a fused tetrahydrocyclopenta[c]pyrazole core linked via a carboxamide group to a thiazole ring substituted with a pyridin-3-yl moiety. Its molecular formula is C₁₅H₁₂N₅OS (molecular weight: 311.36).

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H13N5OS/c21-14(13-10-4-1-5-11(10)19-20-13)18-15-17-12(8-22-15)9-3-2-6-16-7-9/h2-3,6-8H,1,4-5H2,(H,19,20)(H,17,18,21)

InChI Key

DEOLXYFWAKSLAS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a pyridine derivative, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea and an α-haloketone under acidic conditions.

    Construction of the Pyrazole Ring: The pyrazole ring is often formed via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrocyclopenta[c]pyrazole moiety undergoes oxidation under controlled conditions. Key findings include:

  • Epoxidation : Reaction with hydrogen peroxide (H₂O₂) in dimethylformamide (DMF) at 80°C yields epoxide derivatives by oxidizing the cyclopentene ring’s double bond.

  • Aromatic Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the thiazole sulfur to a sulfoxide group.

Oxidation Type Reagent Conditions Product
EpoxidationH₂O₂DMF, 80°CEpoxide
Sulfur OxidationmCPBART, 24 hrsSulfoxide

Nucleophilic Substitution

The thiazole and pyridine rings serve as electrophilic sites for nucleophilic attacks:

  • Thiazole C-2 Substitution : Amines or alcohols displace the pyridin-3-yl group at the thiazole C-2 position when heated with K₂CO₃ in acetonitrile.

  • Pyridine Functionalization : Lithiation at the pyridine C-4 position using LDA enables coupling with electrophiles like alkyl halides .

Example Reaction Pathway :

text
Compound + R-NH₂ → N-(R-substituted-thiazol-2-yl)-derivative (Yield: 65–78%)[5]

Cycloaddition Reactions

The cyclopentene fragment participates in Diels-Alder reactions:

  • Diene Reactivity : Reacts with dienophiles (e.g., maleic anhydride) in toluene under reflux to form bicyclic adducts.

  • Inverse Electron Demand : [4+2] cycloadditions with electron-deficient alkynes produce fused pyran derivatives .

Dienophile Conditions Product
Maleic anhydrideToluene, 110°C, 6hBicyclic lactone
DMAD (Dimethyl acetylenedicarboxylate)DCM, RT, 12hPyran-fused pyrazole

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) at 100°C converts the amide to a carboxylic acid.

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) yields the sodium carboxylate salt.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia .

Condensation Reactions

The carboxamide participates in hydrazone formation:

  • Hydrazine Derivatives : Reacts with hydrazine hydrate in ethanol to form pyrazole-hydrazone hybrids, which exhibit enhanced biological activity .

  • Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in the presence of acetic acid .

Optimized Protocol :

text
Compound + R-CHO → Schiff base (Yield: 70–85%, Catalyst: AcOH, 60°C, 4h)[3]

Reaction Conditions and Solvent Effects

Critical parameters influencing reaction outcomes:

Parameter Optimal Range Impact
Temperature60–110°CHigher temps favor cycloadditions
SolventDMF, DMSO, AcetonitrilePolar aprotic solvents enhance SNAr
CatalystK₂CO₃, Pd(PPh₃)₄Base for substitutions, Pd for couplings

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been observed to inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, compounds with similar structural motifs have shown efficacy against CDK4 and CDK6, which are crucial for cell cycle regulation .

2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have indicated that it possesses inhibitory effects on both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

3. Anti-inflammatory Effects
Research suggests that derivatives of this compound may exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in inflammatory diseases .

Agricultural Applications

1. Crop Protection
N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has been investigated for its role in crop protection against phytopathogenic fungi. Studies have shown that similar pyrazole derivatives effectively inhibit fungal growth, suggesting that this compound could be developed into a fungicide .

2. Herbicide Development
The thiazole and pyridine moieties present in the compound can be leveraged to design herbicides that target specific weed species without affecting crops. The selectivity and efficacy of such compounds are currently under investigation in various preclinical trials .

Structural Insights and Mechanisms of Action

The unique structure of this compound allows it to interact with biological targets effectively. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity with target proteins involved in disease pathways .

Data Table: Summary of Biological Activities

Activity Type Target Pathway/Organism Efficacy Reference
AnticancerCDK4/CDK6Moderate to High
AntimicrobialGram-positive & Gram-negative bacteriaSignificant
Anti-inflammatoryCytokine inhibitionModerate
Fungal inhibitionPhytopathogenic fungiHigh

Case Studies

Case Study 1: Anticancer Efficacy
In a study published by Sharma et al., the compound was tested against multiple cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound exhibited lower minimum inhibitory concentrations (MICs) compared to conventional treatments .

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The thiazole and pyrazole rings are known to interact with metal ions and other cofactors, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Thiazol-2-yl Derivatives with Varied Substituents ()

Compounds 4d–4i from Iranian Journal of Pharmaceutical Research (2021) share the thiazol-2-yl scaffold substituted with pyridin-3-yl but differ in additional functional groups:

  • Key substituents: Morpholinomethyl (4d), methylpiperazinyl (4e), isopropyl-methylamino (4f), and others.
  • Impact on properties :
    • Solubility : Polar groups (e.g., morpholine in 4d ) enhance water solubility compared to the target compound’s simpler structure.
    • Bioactivity : Piperazine-containing analogs (4e, 4g ) may exhibit improved receptor binding due to basic nitrogen atoms, which the target compound lacks .

Table 1: Comparison of Thiazol-2-yl Derivatives

Compound Substituent (R) Molecular Weight Key Spectral Data (¹H NMR δ)
Target Compound None (pyridin-3-yl only) 311.36 Not provided
4d Morpholinomethyl 498.34 δ 3.70–3.75 (m, 8H, morpholine)
4e Methylpiperazinyl 511.35 δ 2.30 (s, 3H, N-CH₃)

Pyridine-3-carboxamide Analogs ()

The compound N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (Figure 1) differs in two key aspects:

  • Core structure : A nicotinamide (pyridine-3-carboxamide) replaces the tetrahydrocyclopenta[c]pyrazole.
  • Substituent : 4-Chlorophenyl vs. pyridin-3-yl on the thiazole.
  • Bioactivity implications : The chlorophenyl group may enhance lipophilicity and membrane permeability, while the hydroxyl group could introduce antioxidant or metal-chelating properties absent in the target compound .

Tetrahydroimidazo[1,2-a]pyridine Derivatives (–4)

Compounds 1l and 2d feature a tetrahydroimidazopyridine core with ester and nitrophenyl groups. Key differences:

  • Structural complexity : Larger molecular weights (e.g., 1l : 554.53 vs. 311.36 for the target).
  • Functional groups : Nitro groups (electron-withdrawing) and esters (hydrolytically labile) may reduce stability compared to the carboxamide and pyridine in the target compound.
  • Melting points : Higher melting points (243–245°C for 1l ) suggest stronger intermolecular forces due to nitro and ester groups .

Table 2: Physical Properties of Cyclic Core Derivatives

Compound Core Structure Molecular Weight Melting Point (°C)
Target Compound Tetrahydrocyclopenta[c]pyrazole 311.36 Not reported
1l Tetrahydroimidazo[1,2-a]pyridine 554.53 243–245
2d Tetrahydroimidazo[1,2-a]pyridine 507.48 215–217

Pyridin-2-yl and Thiophene Variants (–6)

  • Y043-4083 (): Differs in pyridin-2-yl substitution vs. pyridin-3-yl. Positional isomerism may alter binding affinity; pyridin-2-yl’s nitrogen proximity to the thiazole could enhance metal coordination .
  • CID 5400005 (): Thiophene replaces pyridine, and a hydrazide group substitutes the carboxamide. Thiophene’s electron-rich nature may increase π-stacking, while the hydrazide’s conformational flexibility could reduce target specificity .

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article delves into the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring and a pyridine moiety, which are known for their biological significance. The general formula can be expressed as:

C13H12N4S\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}

This unique arrangement contributes to its interaction with various biological targets.

Inhibition of Protein Kinases

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overactive in cancer cells. By inhibiting these kinases, the compound may effectively reduce cell proliferation in cancerous tissues .

Anticancer Activity

A study evaluating the anticancer potential of similar pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 µM to 50 µM in different assays, indicating promising activity against proliferative diseases .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)25
Compound BHeLa (Cervical Cancer)15
Compound CA549 (Lung Cancer)30

Anti-inflammatory Effects

In addition to anticancer properties, some derivatives of this compound have shown anti-inflammatory activity. For instance, a related pyrazole derivative was reported to inhibit pro-inflammatory cytokines with an IC50 value of 3.8 nM .

Case Studies

Case Study 1: In Vivo Efficacy

In an in vivo study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was observed at dosages as low as 10 mg/kg body weight .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that modifications to the pyridine and thiazole components significantly influenced biological activity. For example, substituents on the thiazole ring enhanced binding affinity to CDK4/6 while maintaining low cytotoxicity towards normal cells .

Toxicity Profile

Toxicity assessments conducted on mammalian cell lines indicated that many derivatives exhibited low toxicity profiles with CC50 values exceeding 500 µM for several compounds tested . This suggests a favorable therapeutic index for potential clinical applications.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer: A stepwise synthesis approach is recommended, starting with the assembly of the tetrahydrocyclopenta[c]pyrazole core followed by coupling with the pyridinyl-thiazole moiety. Solvent selection (e.g., ethanol-water mixtures for crystallization) and catalyst optimization (e.g., Pd-mediated cross-coupling for heterocyclic linkages) are critical. Reaction temperatures should be controlled to avoid side products, as excessive heat may degrade intermediates. Yields can be improved by monitoring reaction progress via TLC and adjusting stoichiometry ratios. For analogs, yields of 54–68% have been achieved under reflux conditions with ethanol/water recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure, and what key spectral markers should be prioritized?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm hydrogen and carbon environments, focusing on shifts for pyridine (δ ~8.5–9.0 ppm for aromatic protons) and thiazole (δ ~7.5–8.0 ppm). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide). High-resolution mass spectrometry (HRMS) validates molecular weight and elemental composition. For analogs, HRMS deviations <2 ppm are considered acceptable .

Q. What are the solubility characteristics of this compound in common solvents, and how do they influence purification strategies?

  • Methodological Answer: Limited solubility in nonpolar solvents (e.g., hexane) suggests polar aprotic solvents (DMF, DMSO) for reaction steps. Ethanol-water mixtures are effective for recrystallization due to moderate solubility at elevated temperatures. Centrifugation or gravity filtration can isolate crystalline products. Analog studies show melting points ranging 215–320°C, indicating thermal stability during drying .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer: Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., electron-deficient pyridine nitrogen). Solvent effects should be modeled using implicit solvation (e.g., PCM). Compare HOMO/LUMO gaps with experimental kinetic data to validate predictions. For analogs, computational studies have guided substituent placement to enhance binding affinity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer: Validate assay conditions (pH, temperature, co-solvents) to ensure consistency. Cross-reference with orthogonal assays (e.g., SPR for binding vs. cell-based activity). For example, in zoospore regulation studies, discrepancies were resolved by standardizing nutrient media and validating chemical stability under assay conditions . Use statistical tools (e.g., ANOVA) to identify outlier datasets.

Q. How do structural modifications (e.g., substituent variations) impact physicochemical and target-binding properties?

  • Methodological Answer: Introduce substituents at the pyridine or thiazole rings to alter hydrophobicity (ClogP) or hydrogen-bonding capacity. For analogs, chlorophenyl groups increased thermal stability (m.p. ↑ 60°C vs. methoxy derivatives), while pyridinyl substitutions enhanced π-π stacking in crystallography studies . Use QSAR models to correlate structural changes with activity trends.

Q. How can interdisciplinary methodologies (e.g., chemical biology and process engineering) enhance research on this compound?

  • Methodological Answer: Integrate chemical synthesis with biophysical assays (e.g., ITC for binding thermodynamics) and engineering tools (e.g., microfluidics for reaction optimization). Training programs emphasizing cross-disciplinary collaboration, such as quarterly mentor meetings and immersive research experiences, improve experimental design rigor .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Acidic conditions may hydrolyze the carboxamide group, while UV exposure could degrade the thiazole ring. For storage, use amber vials at 2–8°C, as recommended for structurally similar acetamide derivatives .

Key Methodological Insights from Evidence

Technique/ApproachApplication ExampleReference
Stepwise SynthesisEthanol-water recrystallization improves yields (65–68%)
NMR/IR/HRMSConfirms pyridine-thiazole coupling via δ 8.5–9.0 ppm (¹H NMR)
DFT ModelingPredicts reactive sites for analog design
Interdisciplinary TrainingQuarterly mentor meetings enhance experimental rigor

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